molecular formula C18H24N2O5 B009553 Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid CAS No. 109579-23-9

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

Cat. No.: B009553
CAS No.: 109579-23-9
M. Wt: 348.4 g/mol
InChI Key: QZHZQDCALLUGIO-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid is a complex organic compound that features both amino and hydroxy functional groups. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid typically involves multiple steps, starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The indole ring is known to interact with various biological receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Tryptophan: An essential amino acid involved in protein synthesis.

    Serotonin: A neurotransmitter that plays a role in mood regulation.

Uniqueness

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid is unique due to its combination of amino, hydroxy, and indole functional groups. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZQDCALLUGIO-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 2
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 3
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 4
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 5
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
Reactant of Route 6
Reactant of Route 6
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

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